1,3-Diisopropylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112719. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-di(propan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWYRAHAFMIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044486 | |

| Record name | 1,3-Dipropan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4128-37-4 | |

| Record name | N,N′-Bis(1-methylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diisopropylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisopropylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dipropan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diisopropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIISOPROPYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT3MU4Y10Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diisopropylurea for Organic Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 1,3-diisopropylurea, a key intermediate in organic synthesis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.

Introduction

This compound is a symmetrically disubstituted urea that serves as a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its most notable role in research is as a common byproduct in peptide coupling reactions that utilize N,N'-diisopropylcarbodiimide (DIC) as a coupling agent.[1] Understanding its synthesis and spectral characteristics is crucial for its effective use and for the purification of desired reaction products.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and high-yielding approach is the reaction of isopropyl isocyanate with isopropylamine.[1] An alternative method involves the hydrolysis of N,N'-diisopropylcarbodiimide (DIC).

Synthesis via Isopropyl Isocyanate and Isopropylamine

This method involves the nucleophilic addition of isopropylamine to the electrophilic carbonyl carbon of isopropyl isocyanate.

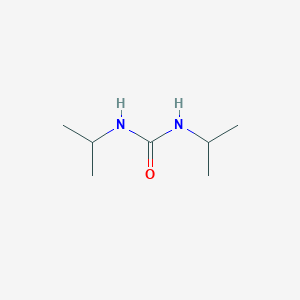

Caption: Synthesis workflow of this compound.

Experimental Protocol:

A general procedure for the synthesis of N'-substituted ureas can be adapted for the preparation of this compound.[3]

-

Reaction Setup: To a solution of isopropylamine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere, add isopropyl isocyanate (1.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc).

-

Drying and Concentration: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na2SO4). Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.[3]

Characterization of this compound

The structural confirmation of synthesized this compound is performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Caption: Characterization workflow for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O | [4] |

| Molecular Weight | 144.21 g/mol | [1][4] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 185 °C | [4] |

| Boiling Point | 265 °C | [4] |

| CAS Number | 4128-37-4 | [4] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups and the N-H protons of the urea linkage.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | m | 2H | CH (isopropyl) |

| ~1.1 | d | 12H | CH₃ (isopropyl) |

| ~5.5 | br s | 2H | NH |

Note: Chemical shifts are approximate and can vary depending on the solvent used.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C=O (urea) |

| ~42 | CH (isopropyl) |

| ~23 | CH₃ (isopropyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent used. Data is referenced from spectral databases.[5]

3.2.3. FTIR Spectroscopy

The FTIR spectrum is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | N-H Stretch |

| ~2970 | Strong | C-H Stretch (sp³) |

| ~1630 | Strong | C=O Stretch (Amide I) |

| ~1560 | Strong | N-H Bend (Amide II) |

Note: Peak positions are approximate. Data is referenced from spectral databases.[5][6]

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ and characteristic fragment ions.

| m/z | Possible Fragment |

| 144 | [M]⁺ |

| 101 | [M - C₃H₇]⁺ |

| 86 | [M - C₃H₇N]⁺ |

| 58 | [C₃H₇NH]⁺ |

| 44 | [C₂H₆N]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method used. The top peak is often observed at m/z 44.[6]

Applications in Organic Chemistry Research

This compound is a versatile compound with several applications in organic synthesis:

-

Intermediate in Synthesis: It serves as a precursor for the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[2]

-

Byproduct in Peptide Synthesis: Its formation is a key indicator in reactions involving DIC, and its solubility in organic solvents simplifies the purification of the desired peptide products.[7]

-

Reagent in Sample Preparation: It has been used as a reagent in the conversion of certain organic acids.[4]

-

Ligand in Coordination Chemistry: The urea functionality can act as a ligand, forming complexes with metals that may have catalytic applications.[2]

Conclusion

This technical guide has provided detailed information on the synthesis and characterization of this compound. The experimental protocols and comprehensive spectral data are intended to assist researchers in the efficient synthesis, purification, and identification of this important chemical compound. The provided visualizations offer a clear and concise representation of the synthesis and characterization workflows, aiding in the practical application of this knowledge in a laboratory setting.

References

- 1. This compound | 4128-37-4 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 4128-37-4 | FD22149 | Biosynth [biosynth.com]

- 5. spectrabase.com [spectrabase.com]

- 6. N,N'-Bis(1-methylethyl)urea | C7H16N2O | CID 20084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Diisopropylurea for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 1,3-Diisopropylurea, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines detailed experimental protocols, and provides visualizations to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

This compound, also known as N,N'-diisopropylurea, is a symmetrically substituted urea derivative. Its molecular structure, featuring two isopropyl groups, significantly influences its physical and chemical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 1,3-di(propan-2-yl)urea | [1][2] |

| CAS Number | 4128-37-4 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₇H₁₆N₂O | [1][2][4][5][8] |

| Molecular Weight | 144.21 g/mol | [2][4] |

| Appearance | White crystalline solid | [9] |

| Melting Point | 185-190 °C (Note: Values in literature vary) | [3][4] |

| Boiling Point | ~265 °C at 760 mmHg (Note: Values in literature vary) | [3][4][5] |

| Density | 0.903 g/cm³ | [3] |

| Solubility | Limited in water; Soluble in organic solvents. | [5] |

| pKa (Predicted) | 14.05 ± 0.46 | [3] |

| LogP (Predicted) | 0.74 | [5][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expected signals would include a doublet for the six methyl protons of each isopropyl group, a septet for the methine proton of each isopropyl group, and a broad singlet for the two N-H protons.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon, the methine carbons of the isopropyl groups, and the methyl carbons of the isopropyl groups.[10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would prominently feature a strong absorption band for the C=O stretching vibration of the urea group, typically in the region of 1630-1680 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.[2]

-

Mass Spectrometry (MS) : The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 144.21. Fragmentation patterns would likely involve the loss of isopropyl groups.[2]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.[11]

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.[12][13]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[13][14]

-

The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for accurate determination).[14][15]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[12][14][15]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Clamp and stand

Procedure:

-

A small amount (a few milliliters) of the liquid organic compound (if this compound were a liquid) is placed in a small test tube.[17]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[16][17][18]

-

The test tube is attached to a thermometer and heated in a heating bath.[17][18]

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[18]

-

Heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[17][19]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a particular solvent.

Apparatus:

-

Vials with screw caps

-

Shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., PTFE)

-

Analytical balance

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.[20][21]

-

The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20][22]

-

After agitation, the suspension is allowed to stand to let undissolved solids settle. The sample is then centrifuged to further separate the solid and liquid phases.[20]

-

A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[20]

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC, against a standard curve.[20]

-

The solubility is expressed in units such as mg/mL or mol/L.[20]

pKa Determination

The pKa is a measure of the acidity of a compound. For a urea, which is a very weak base, this typically refers to the pKa of its conjugate acid.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic solutions

Procedure (Potentiometric Titration):

-

A known amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture due to limited aqueous solubility).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the base has been protonated.[23][24]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible biphasic system, typically n-octanol and water.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)

-

n-Octanol and water (mutually saturated)

Procedure:

-

n-Octanol and water are shaken together and allowed to separate to ensure mutual saturation of the two phases.[25][26]

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a known volume ratio in a separatory funnel or vial.[25][26][27]

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[27][28]

-

The mixture is then centrifuged to ensure complete separation of the two layers.[26]

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[28]

Visualization of Experimental Workflow

This compound is a known byproduct in solid-phase peptide synthesis (SPPS) when N,N'-Diisopropylcarbodiimide (DIC) is used as a coupling agent. The following diagram illustrates this workflow.[9]

Caption: Workflow of Solid-Phase Peptide Synthesis showing the formation of this compound.

This guide serves as a foundational resource for researchers working with this compound, providing essential data and methodologies to support further scientific investigation and application.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. N,N'-Bis(1-methylethyl)urea | C7H16N2O | CID 20084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4128-37-4 [m.chemicalbook.com]

- 4. This compound | 4128-37-4 | FD22149 | Biosynth [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:4128-37-4 | Chemsrc [chemsrc.com]

- 7. This compound | 4128-37-4 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 4128-37-4 | Benchchem [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. pennwest.edu [pennwest.edu]

- 16. byjus.com [byjus.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. scribd.com [scribd.com]

- 20. benchchem.com [benchchem.com]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 27. youtube.com [youtube.com]

- 28. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Multifaceted Role of 1,3-Diisopropylurea in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylurea (DIU) is a symmetrically substituted urea derivative that has garnered significant attention in organic synthesis. While often recognized as a byproduct in peptide synthesis employing N,N'-diisopropylcarbodiimide (DIC), its utility extends far beyond this role.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in various chemical reactions, highlighting its function as a directing group, a ligand in transition metal catalysis, and a versatile reagent. Detailed experimental methodologies, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Core Mechanisms of Action

The chemical behavior of this compound is primarily dictated by the electronic and steric properties of its urea functional group and the flanking isopropyl substituents. The lone pairs on the nitrogen and oxygen atoms allow for coordination to metal centers, while the N-H protons can participate in hydrogen bonding and act as a proton source or be deprotonated to form a nucleophile.

Directing Group in C-H Activation

The urea moiety is an effective directing group in transition metal-catalyzed C-H functionalization, facilitating the selective activation of otherwise inert C-H bonds. In the context of N-aryl ureas, the urea functionality can coordinate to a palladium catalyst, bringing it in close proximity to an ortho C-H bond on the aryl ring. This directed C-H activation enables subsequent functionalization, such as olefination.

A plausible mechanism for the palladium-catalyzed olefination of an N-aryl urea is depicted below. The reaction is initiated by the coordination of the urea's carbonyl oxygen to the palladium(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent coordination of an alkene, migratory insertion, and β-hydride elimination afford the olefinated product and regenerate the active palladium catalyst.

Ligand in Transition Metal Catalysis

The urea functional group can also act as a ligand for transition metals, influencing the outcome of catalytic reactions. N-Arylureas have been demonstrated to serve as effective ligands in palladium-catalyzed cross-coupling reactions, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. In these reactions, the urea ligand is believed to coordinate to the palladium center, facilitating the key steps of the catalytic cycle.

Reagent in Chemical Synthesis

This compound can participate directly as a reagent in several chemical transformations.

Ureas can be acylated to form N-acylureas, which are valuable intermediates in medicinal chemistry. The reaction of this compound with a carboxylic acid, activated by a coupling agent, or with an acyl chloride can yield the corresponding N-acyl-1,3-diisopropylurea.

This compound can undergo halogenation to produce functionalized derivatives. For instance, it can be a key reactant in the formation of 1-(2-bromo-5-methyl-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea.

Formation of this compound from DIC

In peptide synthesis and other coupling reactions utilizing N,N'-diisopropylcarbodiimide (DIC), this compound is formed as a byproduct through the hydrolysis of DIC. The mechanism involves the activation of a carboxylic acid by DIC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a nucleophile (e.g., an amine) to form the desired amide bond, releasing this compound. If water is present, it can also react with the O-acylisourea or directly with DIC to produce the urea byproduct.

Quantitative Data

The following tables summarize quantitative data for representative reactions involving urea derivatives.

Table 1: Palladium-Catalyzed Olefination of N-Aryl Ureas

| Entry | Aryl Urea | Olefin | Product | Yield (%) |

| 1 | N-Phenylurea | n-Butyl acrylate | N-(2-(3-butoxy-3-oxoprop-1-en-1-yl)phenyl)urea | 75 |

| 2 | N-(4-methylphenyl)urea | Styrene | N-(4-methyl-2-styrylphenyl)urea | 68 |

| 3 | N-(4-methoxyphenyl)urea | n-Butyl acrylate | N-(2-(3-butoxy-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)urea | 82 |

Table 2: Synthesis of N-Acylureas from Ureas

| Entry | Urea | Carboxylic Acid/Acyl Chloride | Product | Yield (%) |

| 1 | This compound | Benzoic Acid | N-Benzoyl-N,N'-diisopropylurea | 92 |

| 2 | This compound | Acetic Anhydride | N-Acetyl-N,N'-diisopropylurea | 85 |

| 3 | 1,3-Dicyclohexylurea | 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)-N,N'-dicyclohexylurea | 95 |

Experimental Protocols

General Procedure for Palladium-Catalyzed Olefination of N-Aryl Ureas

To a solution of the N-aryl urea (1.0 mmol) in a suitable solvent (e.g., p-TsOH/AcOH), Pd(OAc)₂ (5 mol%) and the olefin (1.2 mmol) are added. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 h). After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired olefinated product.

General Procedure for the Synthesis of N-Acylureas from this compound

In a round-bottom flask, this compound (1.0 mmol) and a carboxylic acid (1.1 mmol) are dissolved in a dry solvent (e.g., dichloromethane). A coupling agent (e.g., DIC, 1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-acylurea.

Conclusion

This compound is a versatile molecule in organic synthesis, serving as more than just a byproduct of DIC-mediated coupling reactions. Its ability to act as a directing group in C-H activation, a ligand in transition metal catalysis, and a reagent in various transformations makes it a valuable tool for synthetic chemists. Understanding the underlying mechanisms of its action allows for the strategic design of novel synthetic routes and the development of efficient methodologies for the construction of complex molecules, particularly in the realm of drug discovery and development. Further exploration of the catalytic applications of this compound and its derivatives is anticipated to unveil new and powerful synthetic strategies.

References

1,3-Diisopropylurea spectroscopic data analysis (NMR, IR, Mass Spec)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Diisopropylurea, a compound of interest in various research and development sectors. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document also outlines the experimental protocols for acquiring such data and visualizes the relationships between the spectroscopic techniques and the structural information they provide.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are summarized in the tables below for clear comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.28 | t | 7.6 | 2 | NH |

| 3.70 | sept | 6.4 | 2 | CH |

| 1.08 | d | 6.4 | 12 | CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 158.4 | C=O |

| 42.1 | CH |

| 23.9 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3334 | Strong | N-H Stretch |

| 2969 | Strong | C-H Stretch (sp³) |

| 1629 | Strong | C=O Stretch (Amide I) |

| 1561 | Strong | N-H Bend (Amide II) |

| 1385 | Medium | C-H Bend (isopropyl) |

| 1366 | Medium | C-H Bend (isopropyl) |

| 1252 | Strong | C-N Stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 144 | 25 | [M]⁺ (Molecular Ion) |

| 129 | 15 | [M - CH₃]⁺ |

| 101 | 10 | [M - C₃H₇]⁺ |

| 86 | 100 | [CH₃CHNHC(O)]⁺ |

| 58 | 55 | [CH₃CHNH₂]⁺ |

| 44 | 80 | [C₃H₈]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols that are applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

KBr Pellet Transmission FT-IR Spectroscopy

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in a sample holder in the spectrometer's beam path, and the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide for this compound, as well as a typical experimental workflow.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic techniques with structural features.

An In-depth Technical Guide to Quantum Chemical Calculations for 1,3-Diisopropylurea

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Optimization

The initial step in the computational analysis of 1,3-Diisopropylurea involves determining its most stable three-dimensional conformation through geometry optimization. This process computationally explores the potential energy surface of the molecule to find the geometry with the lowest energy, which corresponds to the most stable structure.

Experimental Protocol: Geometry Optimization

A common and reliable method for geometry optimization is using Density Functional Theory (DFT).

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: DFT using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted method for organic molecules, providing a good balance between accuracy and computational cost.[1]

-

Basis Set: A Pople-style basis set, such as 6-311G(d,p), is recommended. This basis set provides a flexible description of the electron distribution and includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the anisotropic nature of electron density in molecules with heteroatoms and multiple bonds.[1][2]

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a conformational search to identify low-energy starting geometries.

-

Optimize the geometry of each conformer using the selected DFT method and basis set.

-

Verify that the optimized structure is a true energy minimum by performing a vibrational frequency calculation; the absence of imaginary frequencies confirms a stable structure.[1]

-

Table 1: Optimized Geometrical Parameters (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | 1.25 Å |

| C-N | 1.38 Å | |

| N-C(isopropyl) | 1.47 Å | |

| C(isopropyl)-C(methyl) | 1.54 Å | |

| N-H | 1.01 Å | |

| Bond Angle | N-C-N | 118.5° |

| O=C-N | 120.8° | |

| C-N-C(isopropyl) | 122.3° | |

| Dihedral Angle | H-N-C=O | 180.0° |

Vibrational Analysis

Vibrational frequency calculations are crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to validate the computational model.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Aforementioned quantum chemistry packages.

-

Method: The same level of theory (e.g., B3LYP/6-311G(d,p)) used for geometry optimization should be employed for consistency.

-

Procedure:

-

Use the optimized geometry of this compound as the input.

-

Perform a frequency calculation.

-

The output will provide the vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set deficiencies.

-

Table 2: Selected Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3400 | Not Available |

| C-H Stretch (isopropyl) | 2970 | Not Available |

| C=O Stretch (Amide I) | 1650 | Not Available |

| N-H Bend (Amide II) | 1550 | Not Available |

| C-N Stretch | 1420 | Not Available |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and reactivity. A smaller gap suggests higher reactivity.[3][4]

Experimental Protocol: FMO Calculation

-

Software: Quantum chemistry software with visualization capabilities (e.g., GaussView, Avogadro).

-

Method: Single-point energy calculation at the optimized geometry using the same DFT method and basis set.

-

Procedure:

-

Perform a single-point energy calculation on the optimized structure.

-

Extract the energies of the HOMO and LUMO from the output file.

-

Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution in these orbitals. Electrophilic attacks are likely to occur where the LUMO is localized, while nucleophilic attacks are favored at sites with high HOMO density.[5]

-

Table 3: Frontier Molecular Orbital Properties (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.65 |

NMR Spectroscopy Simulation

Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. This is particularly useful for structure elucidation and for assigning peaks in experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors.

Experimental Protocol: NMR Chemical Shift Calculation

-

Software: Quantum chemistry software.

-

Method: GIAO-DFT, typically using the B3LYP functional and a suitable basis set like 6-311+G(2d,p). A larger basis set with diffuse functions (+) is often beneficial for NMR calculations.

-

Procedure:

-

Perform a GIAO calculation on the optimized geometry.

-

The output will provide the absolute shielding values for each nucleus.

-

To obtain the chemical shifts, these values are referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory. Chemical Shift (ppm) = σ(TMS) - σ(nucleus)

-

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts (Illustrative Data)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[6] |

| C=O | 158.0 | ~157 |

| C (isopropyl CH) | 45.2 | ~43 |

| C (isopropyl CH₃) | 23.5 | ~24 |

| N-H | 5.8 | ~5.5 |

| C-H (isopropyl) | 4.0 | ~3.9 |

| C-H (methyl) | 1.2 | ~1.1 |

Visualizations

To facilitate a clearer understanding of the computational workflows and conceptual relationships, the following diagrams have been generated using the Graphviz DOT language.

Caption: A typical workflow for quantum chemical calculations.

Caption: Relationship between FMOs and chemical reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. irjweb.com [irjweb.com]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrating QM HOMO/LUMO/¹³C NMR Calculations - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. spectrabase.com [spectrabase.com]

The Advent of a Liquid Asset: The Historical Context of 1,3-Diisopropylurea in Peptide Synthesis

For researchers, scientists, and drug development professionals, understanding the evolution of peptide synthesis reagents is crucial for optimizing methodologies. This in-depth technical guide explores the historical context of 1,3-Diisopropylcarbodiimide (DIC) and its byproduct, 1,3-Diisopropylurea (DIU), in the art of peptide bond formation. We will delve into its emergence as a pivotal tool, comparing it to its well-established predecessor, N,N'-dicyclohexylcarbodiimide (DCC), and provide detailed experimental protocols from the era of its adoption.

The synthesis of peptides, the building blocks of proteins, underwent a paradigm shift with the introduction of carbodiimide reagents. These compounds provided a reliable and efficient method for activating carboxylic acid groups, facilitating the formation of the crucial amide bond that links amino acids. For many years, the field was dominated by the waxy solid, N,N'-dicyclohexylcarbodiimide (DCC), first introduced for peptide synthesis by Sheehan and Hess in 1955. However, the use of DCC was not without its challenges, primarily the formation of the insoluble byproduct, N,N'-dicyclohexylurea (DCU), which often complicated the purification of the desired peptide, especially in the burgeoning field of solid-phase peptide synthesis (SPPS).

This landscape began to change with the advent of 1,3-Diisopropylcarbodiimide (DIC). While the exact date of its first application in peptide synthesis is not definitively documented in a single seminal publication, patents for the synthesis of DIC appeared as early as 1967, and its use in the field gained traction throughout the 1970s and 1980s. The primary driver for its adoption was its advantageous physical state and the properties of its corresponding urea. As a liquid, DIC is significantly easier to handle and dispense accurately compared to the solid DCC.[1] More importantly, the byproduct of its reaction, this compound (DIU), is soluble in most organic solvents.[1][2] This key difference made DIC particularly well-suited for solid-phase peptide synthesis, where the insoluble DCU from DCC could clog the resin and hinder the washing process.

Comparative Analysis: DCC vs. DIC in Early Peptide Synthesis

The transition from DCC to DIC was driven by practical advantages that translated into improved efficiency and purity of synthetic peptides. The following tables summarize the key differences and available quantitative data from early studies.

| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | 1,3-Diisopropylcarbodiimide (DIC) | References |

| Physical State | Waxy Solid | Clear Liquid | [1] |

| Byproduct | N,N'-Dicyclohexylurea (DCU) | This compound (DIU) | [1][2] |

| Byproduct Solubility | Insoluble in most organic solvents | Soluble in most organic solvents | [1][2] |

| Handling | More difficult to handle and dispense | Easier to handle and dispense | [1] |

| Application in SPPS | Problematic due to insoluble byproduct | Highly suitable and widely adopted | [3] |

Table 1: Physical and Practical Comparison of DCC and DIC

| Study/Model Reaction | Coupling Reagent | Additive | Racemization (%) | Yield (%) | References |

| Z-Gly-Phe-OH + H-Gly-OEt | DCC | None | ~12% (in DCM at RT) | - | [4] |

| Z-Gly-Phe-OH + H-Gly-OEt | DCC | None | ~0.5% (in DCM at -5°C) | - | [4] |

| Boc-Leu-Phe-OH + H-Val-OtBu | DCC | HOBt | <1% | - | [4] |

| Boc-Leu-Phe-OH + H-Val-OtBu | DCC | None | 14.3% | - | [4] |

| Various dipeptide syntheses | DIC | HONB | No racemization | 65% (microwave-assisted) | [5] |

| Fmoc-L-Cys(Trt)-OH coupling | DIC | Oxyma | No racemization | - | [6] |

| Fmoc-L-His(Trt)-OH coupling | DIC | Oxyma | 1.8% | - | [6] |

Table 2: Early Quantitative Data on Racemization and Yield

Experimental Protocols from the Era

The following protocols are representative of the methodologies used in the 1970s and early 1980s for peptide synthesis utilizing 1,3-Diisopropylcarbodiimide.

Solution-Phase Dipeptide Synthesis using DIC

This protocol is a generalized procedure based on the principles of solution-phase synthesis prevalent during that period.

Materials:

-

N-protected amino acid

-

C-protected amino acid (as a salt, e.g., hydrochloride)

-

1,3-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) (optional, for racemization suppression)

-

Tertiary base (e.g., N-methylmorpholine (NMM) or triethylamine (TEA))

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid salt (1.0 equivalent) in anhydrous DCM or DMF.

-

Add the tertiary base (1.0 equivalent) to neutralize the amino acid salt.

-

If using, add HOBt (1.0 equivalent) to the reaction mixture.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add DIC (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Dilute the filtrate with EtOAc and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purify the crude product by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol outlines a standard manual procedure for the addition of a single amino acid to a growing peptide chain on a resin support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-protected amino acid

-

1,3-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc deprotection)

-

Reagents for monitoring the coupling reaction (e.g., Ninhydrin test)

Procedure:

-

Deprotection: Treat the peptide-resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Pre-activation (optional but common): In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents based on resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add DIC (3-5 equivalents) to the amino acid/HOBt solution and allow it to react for 10-15 minutes at room temperature to form the HOBt active ester.

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until a monitoring test (e.g., Ninhydrin test) indicates the completion of the reaction.[7]

-

Washing: Drain the reaction vessel and wash the peptide-resin extensively with DMF and DCM to remove excess reagents and the soluble this compound.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

Reaction Pathway and Logical Workflow

The fundamental role of DIC in peptide synthesis is to activate the carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid. The reaction proceeds through a highly reactive O-acylisourea intermediate. When an additive like HOBt is used, it reacts with the O-acylisourea to form a more stable active ester, which then reacts with the amine component. This two-step activation pathway helps to suppress racemization.

Caption: Carbodiimide-mediated peptide bond formation.

Caption: A typical Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

The introduction of 1,3-Diisopropylcarbodiimide marked a significant practical advancement in the field of peptide synthesis. Its liquid form and the solubility of its urea byproduct, this compound, addressed key limitations of the incumbent reagent, DCC. This was particularly impactful for the advancement of solid-phase peptide synthesis, enabling cleaner reactions and facilitating automation. While DCC laid the foundational chemistry for carbodiimide-mediated peptide coupling, DIC provided the refinement and practicality that helped propel the synthesis of more complex peptides and laid the groundwork for the highly efficient coupling reagents used by researchers today.

References

- 1. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

A Comprehensive Technical Guide to 1,3-Diisopropylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,3-Diisopropylurea, a significant compound in synthetic organic chemistry and pharmaceutical research. The document details its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications. Particular emphasis is placed on its role as a byproduct in peptide synthesis and its utility as a reagent in various organic transformations. Experimental protocols and graphical representations of synthetic pathways are included to provide a practical resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

This compound, also known as N,N'-diisopropylurea, is a symmetrically substituted urea derivative. Its core structure consists of a central urea moiety with isopropyl groups attached to each nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4128-37-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₆N₂O | [1][2][3][4][5][6][7] |

| Molecular Weight | 144.21 g/mol | [1][2][3][6] |

| IUPAC Name | 1,3-di(propan-2-yl)urea | [1] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 185 °C | [6] |

| Boiling Point | 265 °C | [6] |

| Solubility | Limited solubility in water; soluble in organic solvents like dichloromethane, ethyl acetate, and toluene. | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of an isocyanate with an amine. A common and efficient method is the coupling of isopropyl isocyanate with isopropylamine.[2] Additionally, it is frequently formed as a byproduct in peptide synthesis when N,N'-diisopropylcarbodiimide (DIC) is used as a coupling agent.[2][8]

General Experimental Protocol for Synthesis

The following protocol describes a general procedure for the synthesis of this compound from isopropyl isocyanate and isopropylamine.

Materials:

-

Isopropyl isocyanate

-

Isopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (optional, as a base)

-

Standard laboratory glassware and stirring apparatus

-

Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine in anhydrous THF.

-

If using a base, carefully add sodium hydride to the solution and stir.

-

Slowly add an equimolar amount of isopropyl isocyanate to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction carefully with water if a base was used.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Research and Industry

This compound has several notable applications in both academic research and industrial processes.

-

Byproduct in Peptide Synthesis: It is a well-known byproduct formed during peptide synthesis when N,N'-diisopropylcarbodiimide (DIC) is used as a coupling reagent.[2][8] Its solubility in organic solvents simplifies its removal from the desired peptide product.[8]

-

Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of various organic molecules.[3] It can be used as a precursor for the synthesis of N-acyl ureas, which are important in medicinal chemistry.[1]

-

Pharmaceutical and Agrochemical Industries: Due to its chemical properties, it finds utility as an intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals.[3]

-

Potential Anticancer Properties: Some research suggests that this compound may possess anticancer properties by potentially inhibiting fatty acid synthesis, a critical pathway for cancer cell growth.[6] This is thought to be due to its ability to mimic malonic acid.[6]

-

Biochemistry: It is used as a reagent in sample preparation.[1] For instance, it can be used to convert ethylmalonic acid into other derivatives for analytical purposes.[6]

Reactivity and Chemical Behavior

The reactivity of this compound is centered around its urea functionality.

-

Hydrolysis: The urea bond can be cleaved under acidic or alkaline conditions. Acidic hydrolysis typically yields isopropylamine hydrochloride and carbon dioxide, while alkaline hydrolysis produces a carbonate salt and isopropylamine.[2]

-

Halogenation: this compound can undergo halogenation reactions to produce functionalized derivatives.[2] For example, it can be brominated to form halogenated ureas, which can serve as scaffolds for more complex molecules.[2]

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Signaling Pathways

Information regarding the specific signaling pathways directly involving this compound is not extensively documented in publicly available literature. While its potential mechanism of action in cancer may involve the inhibition of fatty acid synthesis, the detailed signaling cascades it may modulate are yet to be fully elucidated.[6]

Conclusion

This compound is a versatile and important chemical compound with a well-defined role in organic synthesis, particularly in the context of peptide chemistry. Its predictable synthesis and reactivity make it a valuable tool for chemists in various fields. While its biological activities are an area of emerging research, its established applications underscore its significance in both academic and industrial settings. This guide provides a foundational understanding of its properties and applications for professionals in the chemical and pharmaceutical sciences.

References

- 1. Buy this compound | 4128-37-4 [smolecule.com]

- 2. This compound | 4128-37-4 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 4128-37-4 | FD22149 | Biosynth [biosynth.com]

- 7. This compound | 4128-37-4 [chemicalbook.com]

- 8. innospk.com [innospk.com]

Methodological & Application

Application Notes and Protocols for 1,3-Diisopropylurea in Organic Synthesis

Introduction

1,3-Diisopropylurea (C₇H₁₆N₂O) is a disubstituted urea that, while not a universally common reagent, holds specific and important roles in modern organic synthesis.[1][2] It is most frequently encountered as a byproduct in coupling reactions mediated by N,N'-diisopropylcarbodiimide (DIC), a widely used reagent in peptide and amide synthesis.[1] Understanding its properties is therefore critical for product purification. Beyond its role as a byproduct, this compound serves as a versatile intermediate for the synthesis of more complex molecules and as a potential ligand in coordination chemistry and catalysis.[1][2]

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the practical applications of this compound.

Section 1: Management of this compound as a Byproduct in DIC Coupling

One of the most common encounters chemists have with this compound is as a byproduct of amide bond formation or esterification reactions using N,N'-Diisopropylcarbodiimide (DIC). The reaction of a carboxylic acid with DIC forms a highly reactive O-acylisourea intermediate. This intermediate then reacts with a nucleophile (an amine or alcohol) to form the desired amide or ester, releasing this compound (DIU) as a byproduct.[1]

The primary challenge in DIC-mediated couplings is the removal of the DIU byproduct from the reaction mixture. DIU exhibits limited solubility in water but is more soluble in common organic solvents, which can complicate purification.[2]

Physical and Solubility Properties of this compound

A summary of key physical properties of this compound is presented below to aid in the development of purification strategies.

| Property | Value | Reference |

| Molecular Weight | 144.22 g/mol | [3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 185-190 °C | [3] |

| Boiling Point | 265 °C | [3] |

| Density | 0.903 g/cm³ | [3] |

| Solubility | ||

| Water | Limited | [2] |

| Organic Solvents | Soluble in dichloromethane, ethyl acetate, toluene | [2] |

| Other Solvents | Slightly soluble in DMSO, Ethanol, Methanol | [4] |

Experimental Protocol: Removal of this compound from a Reaction Mixture

This protocol provides a general method for the removal of this compound after a standard DIC coupling reaction.

Materials:

-

Reaction mixture containing the desired product and this compound

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Initial Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Solvent Evaporation: If the reaction was performed in a solvent like DMF or THF, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Liquid-Liquid Extraction: a. Redissolve the residue in a sufficient volume of an organic solvent such as DCM or EtOAc. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally brine. d. Note: The majority of this compound will remain in the organic layer at this stage.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification:

-

Crystallization: For many nonpolar products, cooling a concentrated solution in a suitable solvent (e.g., hexanes/EtOAc mixture) may cause the desired product to crystallize, leaving the more soluble DIU in the mother liquor.

-

Chromatography: If crystallization is not effective, purify the crude product by flash column chromatography on silica gel. A gradient elution, typically starting with a nonpolar eluent system (e.g., hexanes/ethyl acetate), will allow for the separation of the desired compound from the more polar this compound.

-

Workflow for DIC Coupling and DIU Byproduct Removal

Caption: Workflow for DIC coupling and byproduct removal.

Section 2: this compound as a Synthetic Intermediate

This compound is not merely a byproduct; it can also serve as a starting material for synthesizing functionalized molecules. Its urea scaffold can be modified through reactions like halogenation, providing a platform for further chemical transformations.

Application in Halogenation Reactions

Research has demonstrated that this compound can be effectively halogenated to produce functionalized cyclic compounds. This transformation highlights its utility as a core building block.

Reaction Data: Synthesis of Halogenated Urea Derivatives

| Product | Reactants | Catalyst/Reagent | Yield (%) | Reference |

| 1-(2-bromo-5-methyl-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea | This compound, Brominating Agent | Not specified | 81% | [1] |

| 1-(2-Bromo-5-isopropyl-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea | 2-diazo-5-isopropyl-cyclohexane-1,3-dione, N,N'-diisopropylcarbodiimide, 1,2-dibromoethane | Rh₂(OAc)₄ | 73% | [5] |

| 1-(2-Chloro-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea | 2-diazocyclohexane-1,3-dione, N,N'-diisopropylcarbodiimide, 1,2-dichloroethane | Rh₂(OAc)₄ | Not specified | [5] |

Experimental Protocol: Synthesis of Substituted Ureas via Rhodium Catalysis

This protocol is adapted from a general procedure for the synthesis of urea derivatives from cyclic 2-diazo-1,3-diones and carbodiimides, which generates a functionalized this compound structure.[5]

Materials:

-

Cyclic 2-diazo-1,3-diketone (e.g., 2-diazo-5,5-dimethylcyclohexane-1,3-dione) (0.5 mmol)

-

N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 mmol)

-

1,2-Dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) (2 mL)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel, Ethyl acetate, Petroleum ether

Procedure:

-

Reaction Setup: In a reaction vial, combine the cyclic 2-diazo-1,3-diketone (0.5 mmol), N,N'-diisopropylcarbodiimide (0.5 mmol), and Rh₂(OAc)₄ (0.01 mmol).

-

Solvent Addition: Add 1,2-dihaloethane (2 mL) to the mixture.

-

Heating: Seal the vial and heat the mixture in an oil bath at 60 °C for 2 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: a. Once complete, cool the reaction mixture to room temperature. b. Extract the mixture with dichloromethane (3 x 10 mL). c. Wash the combined organic layers with brine. d. Dry the organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.

-

Purification: Purify the residue using flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, e.g., 1:6 v/v) to yield the desired functionalized this compound product.

General Synthetic Utility of this compound

Caption: Synthetic utility of this compound as a scaffold.

Section 3: Potential Application of this compound in Catalysis

The nitrogen atoms in this compound possess lone pairs of electrons, making it a potential N,N'-bidentate ligand for transition metals.[1][2] This structural feature suggests its possible application in homogeneous catalysis, for instance, in palladium-catalyzed cross-coupling reactions. While specific, high-yield catalytic systems employing this compound as a ligand are not yet widely reported, the following protocol outlines a general workflow for screening its efficacy in a model reaction like the Suzuki-Miyaura coupling.

Experimental Protocol: Screening this compound as a Ligand in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To evaluate the effectiveness of this compound as a ligand in the palladium-catalyzed coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (e.g., 4-iodotoluene) (1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

-

Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) (1-2 mol%)

-

This compound (Ligand) (2-4 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Internal standard for GC analysis (e.g., dodecane)

-

Standard lab glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂), this compound, the aryl halide, the arylboronic acid, and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe. If using an internal standard for quantitative analysis, add it at this stage.

-

Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80-110 °C).

-

Monitoring and Analysis: a. Take aliquots from the reaction mixture at regular time intervals (e.g., 1h, 4h, 12h, 24h). b. Quench each aliquot with water and extract with ethyl acetate. c. Analyze the organic extract by Gas Chromatography (GC) or LC-MS to determine the conversion of the starting material and the yield of the biaryl product.

-

Evaluation: Compare the reaction yield and rate to control experiments conducted without any ligand and with a standard, well-established ligand (e.g., PPh₃ or SPhos) to determine the efficacy of this compound.

Logical Workflow for Ligand Screening

References

Application Notes and Protocols: 1,3-Diisopropylurea as a Ligand in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diisopropylurea, a symmetrically substituted urea derivative, possesses potential as a ligand in coordination chemistry. While its primary role in scientific literature is often cited as a byproduct in peptide synthesis utilizing N,N'-diisopropylcarbodiimide (DIC), its structural features—notably the central urea core with hydrogen bonding capabilities and steric hindrance from the isopropyl groups—suggest its utility in the formation of metal complexes.[1] This document provides an overview of the coordination chemistry of urea-based ligands, with a specific focus on the potential applications and experimental protocols relevant to this compound. Due to the limited direct research on this compound complexes, this guide draws parallels from the well-documented coordination chemistry of the analogous sulfur-containing compound, 1,3-diisopropylthiourea, and general principles of urea-metal interactions.

General Principles of Urea-Based Ligands in Coordination Chemistry

Urea and its derivatives are versatile ligands capable of coordinating to metal ions in several modes. The most common mode is monodentate coordination through the carbonyl oxygen atom. However, N,O-bidentate chelation and bridging coordination are also known, though less frequent. The specific coordination is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the urea nitrogen atoms, and the reaction conditions.

Spectroscopic analysis is a key tool for elucidating the coordination mode. In infrared (IR) spectroscopy, coordination through the oxygen atom typically leads to a decrease in the C=O stretching frequency. Conversely, coordination involving the nitrogen atoms results in a significant shift of the N-H stretching frequencies.

Case Study: Metal Complexes of the Analogous 1,3-Diisopropylthiourea

To provide a practical framework, the synthesis and characterization of metal complexes with the closely related ligand, 1,3-diisopropylthiourea, are presented. Thiourea derivatives are known to form stable coordination compounds with a variety of transition metals, typically coordinating through the sulfur atom.[2]

A study by Ajibade and Zulu details the synthesis and characterization of Co(II), Cu(II), Zn(II), and Fe(III) complexes of 1,3-diisopropylthiourea.[2] These complexes were found to be air-stable and non-electrolytes in solution.[2] Spectroscopic and analytical data indicated a 4-coordinate geometry for the Co(II), Cu(II), and Zn(II) complexes and a 6-coordinate octahedral geometry for the Fe(III) complex.[2]

Quantitative Data for 1,3-Diisopropylthiourea Metal Complexes

The following tables summarize the key analytical and spectroscopic data for the synthesized 1,3-diisopropylthiourea (diptu) complexes.[2]

Table 1: Elemental Analysis Data for [M(diptu)nClx] Complexes [2]

| Complex | Formula | Formula Weight ( g/mol ) | %C (Found/Calc.) | %H (Found/Calc.) | %N (Found/Calc.) | %S (Found/Calc.) |

| [CoCl₂(diptu)₂] | CoCl₂C₁₄H₃₂N₄S₂ | 449.44 | 37.12 (37.42) | 7.22 (7.18) | 12.28 (12.47) | 14.41 (14.27) |

| [CuCl₂(diptu)₂] | CuCl₂C₁₄H₃₂N₄S₂ | 454.01 | 37.41 (37.03) | 7.15 (7.11) | 12.55 (12.34) | 13.91 (14.14) |

| [ZnCl₂(diptu)₂] | ZnCl₂C₁₄H₃₂N₄S₂ | 455.85 | 37.01 (36.89) | 7.11 (7.08) | 12.41 (12.29) | 14.22 (14.06) |

| [FeCl₃(diptu)₃] | FeCl₃C₂₁H₄₈N₆S₃ | 643.04 | 39.75 (39.22) | 7.66 (7.52) | 13.36 (13.07) | 14.81 (14.96) |

Table 2: Selected FT-IR Spectral Data (cm⁻¹) for 1,3-Diisopropylthiourea and its Metal Complexes [2]

| Compound | ν(N-H) | ν(C-N) |

| diptu (ligand) | 3450 (broad) | ~1480 |

| [CoCl₂(diptu)₂] | Shifted to higher wavenumbers | 1486-1524 |

| [CuCl₂(diptu)₂] | Shifted to higher wavenumbers | 1486-1524 |

| [ZnCl₂(diptu)₂] | Shifted to higher wavenumbers | 1486-1524 |

| [FeCl₃(diptu)₃] | Shifted to higher wavenumbers | 1486-1524 |

The shift of the N-H vibrations to higher wavenumbers and the shift of the C-N band to higher frequencies upon complexation are attributed to the S→M bond formation and an increase in the double bond character of the C-N bond.[2]

Table 3: Crystal Structure Data for [ZnCl₂(diptu)₂] [2]

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pbcn |

| a (Å) | 9.5637(5) |

| b (Å) | 14.8509(8) |

| c (Å) | 15.6554(9) |

| α, β, γ (°) | 90 |

| Volume (ų) | 2223.5(2) |

| Z | 4 |

| Bond Length (Å) | |

| Zn(1)-Cl(1) | 2.2519(5) |

| Zn(1)-S(1) | 2.3463(4) |

| Bond Angle (°) | |

| Cl(1)-Zn(1)-Cl(1)#1 | 112.85(2) |

| S(1)-Zn(1)-S(1)#1 | 104.99(2) |

| Cl(1)-Zn(1)-S(1) | 110.761(14) |

| Cl(1)#1-Zn(1)-S(1) | 106.083(13) |

The crystal structure of [ZnCl₂(diptu)₂] reveals a distorted tetrahedral geometry around the zinc atom, with coordination to two sulfur atoms from the diisopropylthiourea ligands and two chloride ions.[2] The distortion from ideal tetrahedral geometry is likely due to the steric hindrance of the bulky isopropyl groups.[2]

Experimental Protocols

The following protocols are generalized from the synthesis of 1,3-diisopropylthiourea metal complexes and can be adapted for the synthesis of this compound complexes.[2]

Protocol 1: Synthesis of a Generic Divalent Metal Complex with this compound

Materials:

-

This compound

-

Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂)

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

Dissolve this compound (2 mmol) in 40 mL of absolute ethanol with stirring.

-

In a separate flask, dissolve the metal(II) chloride (1 mmol) in 20 mL of absolute ethanol.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

Reflux the resulting mixture for 4-6 hours.

-

Allow the solution to cool to room temperature.

-